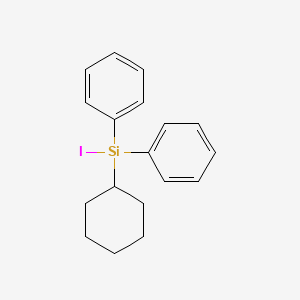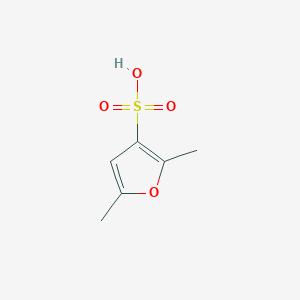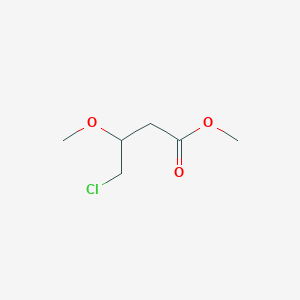
Cyclohexyl(iodo)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(iodo)diphenylsilane is an organosilicon compound that features a cyclohexyl group, an iodo group, and two phenyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexyl(iodo)diphenylsilane can be synthesized through various methods, including the reaction of cyclohexyllithium with diphenyliodosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl(iodo)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The iodo group can be oxidized to form cyclohexyl(diphenyl)silanol.
Reduction: The compound can be reduced to form cyclohexyl(diphenyl)silane.
Substitution: The iodo group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
Oxidation: Cyclohexyl(diphenyl)silanol.
Reduction: Cyclohexyl(diphenyl)silane.
Substitution: Various substituted cyclohexyl(diphenyl)silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexyl(iodo)diphenylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of cyclohexyl(iodo)diphenylsilane involves the reactivity of the iodo group and the silicon atom. The iodo group can undergo nucleophilic substitution reactions, while the silicon atom can form stable bonds with carbon and other elements. These properties make the compound useful in various synthetic transformations and applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylchlorodiphenylsilane: Similar structure but with a chloro group instead of an iodo group.
Cyclohexyldiphenylsilane: Lacks the halogen group, making it less reactive in certain reactions.
Cyclohexylmethyldiphenylsilane: Contains a methyl group instead of a halogen, affecting its reactivity and applications.
Uniqueness
Cyclohexyl(iodo)diphenylsilane is unique due to the presence of the iodo group, which imparts distinct reactivity compared to other halogenated or non-halogenated analogs. The iodo group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Propiedades
Número CAS |
90292-72-1 |
|---|---|
Fórmula molecular |
C18H21ISi |
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
cyclohexyl-iodo-diphenylsilane |
InChI |
InChI=1S/C18H21ISi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |
Clave InChI |
PYBAZYNFNHKUDX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)

![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)









![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)

